molecular formula C12H19NO3 B13533851 Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate

Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B13533851
M. Wt: 225.28 g/mol
InChI Key: FVAOBLVLJPXDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate: is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate is used as a key intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .

Biology: In biology, this compound is studied for its potential biological activities. It is part of the azabicyclo family, which includes compounds with known biological activities, such as tropane alkaloids .

Medicine: In medicine, tert-butyl 4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate is explored for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for drug development .

Industry: In industry, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Uniqueness: tert-Butyl 4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-4-5-9(13)6-8/h8-9H,4-7H2,1-3H3

InChI Key

FVAOBLVLJPXDON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2CCC1C2

Origin of Product

United States

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